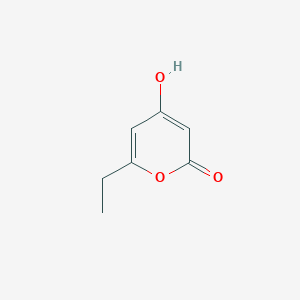
6-ethyl-4-hydroxy-2H-pyran-2-one
Cat. No. B8785688
Key on ui cas rn:
36795-97-8
M. Wt: 140.14 g/mol
InChI Key: IETIERQJAXZVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07879846B2
Procedure details


The following is based on the procedure disclosed in Deshpande, V. H. et al. Indian Journal of Chemistry, 35, pp. 790-793 (1996). Compound V (57.65 g, 411 mmol) was placed in an oven dried 2000 mL three-neck flask and dissolved in dry acetone (1500 ml). To this solution was added potassium carbonate (74 g, 540 mmoles) and dimethylsulfate (51 ml, 540 mmoles). The flask was equipped with a water condenser and mechanical stirrer. The mixture was heated to reflux for 3.5 hours. Analysis by LCMS showed reaction to be complete. Therefore the reaction was cooled to room temperature and the solids removed by filtration. The solvent of the filtrate was removed by rotary evaporation. The yellow oily residue left behind was purified by silica gel chromatography eluting with a gradient of 10% to 50% ethyl acetate in hexanes. The appropriate fractions were collected and concentrated by rotary evaporation to yield compound W (40.55 g, 61%) as a yellow solid. 1H NMR CDCl3 δ: 5.78 (s, 1H), 5.42 (s, 1H), 3.80 (s, 3H), 2.51 (q, 2H, J=8.0 Hz), 1.22 (t, 3H, J=8.0 Hz). ESMS m/z: 155 [M+H+].



Name
Yield
61%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3]1[O:8][C:7](=[O:9])[CH:6]=[C:5]([OH:10])[CH:4]=1)[CH3:2].[C:11](=O)([O-])[O-].[K+].[K+].COS(OC)(=O)=O>>[CH2:1]([C:3]1[O:8][C:7](=[O:9])[CH:6]=[C:5]([O:10][CH3:11])[CH:4]=1)[CH3:2] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
57.65 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=CC(=CC(O1)=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
74 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
51 mL
|
|
Type
|
reactant
|
|
Smiles
|
COS(=O)(=O)OC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried 2000 mL three-neck flask
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in dry acetone (1500 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was equipped with a water condenser and mechanical stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 3.5 hours
|
|
Duration
|
3.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solids removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent of the filtrate was removed by rotary evaporation
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The yellow oily residue left
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
behind was purified by silica gel chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a gradient of 10% to 50% ethyl acetate in hexanes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The appropriate fractions were collected
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by rotary evaporation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1=CC(=CC(O1)=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 40.55 g | |
| YIELD: PERCENTYIELD | 61% | |
| YIELD: CALCULATEDPERCENTYIELD | 64% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
